molecular formula C10H10ClN3O2 B13020808 Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13020808
M. Wt: 239.66 g/mol
InChI Key: FWMSRTUYRNVOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is known for its unique structural features, which include a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-6(2)4-8(11)13-9(7)14/h4-5H,3H2,1-2H3

InChI Key

FWMSRTUYRNVOMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)Cl

Origin of Product

United States

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